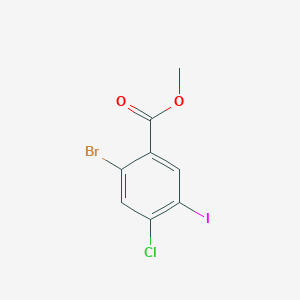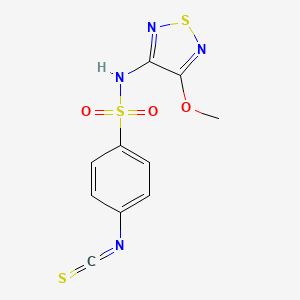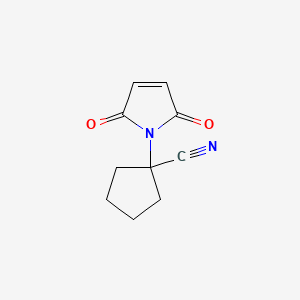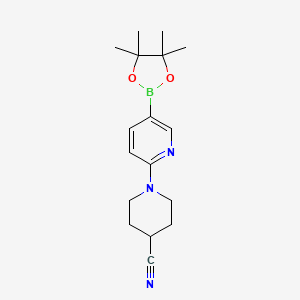
1-(5-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pipéridine-4-carbonitrile
Vue d'ensemble
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C17H24BN3O2 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Détection microenvironnementale : Leur capacité à répondre aux changements de pH, de taux de glucose et d'ATP en fait des outils précieux pour la construction de supports de médicaments à réponse stimulée .
- Libération de médicaments à réponse contrôlée : En exploitant la formation et la rupture des liaisons esters boroniques dans différents environnements, une libération contrôlée des médicaments peut être obtenue .
- Copolymères : Le composé contribue à la synthèse de nouveaux copolymères basés sur le benzothiadiazole et les unités arènes riches en électrons, affectant les propriétés optiques et électrochimiques .
- Traitement du cancer : Les composés organoborés, y compris ceux avec des liaisons borate, trouvent des applications en BNCT. Ils sont utilisés pour les polymères de transport de médicaments à rétroaction contrôlée dans le traitement du cancer .
- Synthèse intermédiaire : Le tert-butyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, un intermédiaire important, est synthétisé à l'aide de réactions similaires. Sa structure est confirmée par des techniques spectroscopiques .
Sondes fluorescentes et détection
Supports de médicaments et libération contrôlée
Propriétés optiques et électrochimiques
Thérapie par capture de neutrons du bore (BNCT)
Dérivés du 1H-indazole
Mécanisme D'action
Target of action
Compounds with a dioxaborolane group are often used in the synthesis of biologically active compounds , suggesting that this compound could potentially interact with biological targets.
Mode of action
Without specific information, it’s difficult to say how “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile” interacts with its targets. Compounds with a dioxaborolane group are often involved in borylation reactions , which could potentially be a part of its mode of action.
Biochemical pathways
Borylation reactions, which dioxaborolane compounds are often involved in, can affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (as indicated in the search results ) suggests that it could potentially be absorbed and distributed in the body. The presence of the dioxaborolane group could also influence its metabolism and excretion.
Result of action
Without specific information, it’s difficult to say what the molecular and cellular effects of “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile” are. The potential involvement of this compound in borylation reactions could result in various molecular and cellular effects .
Propriétés
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BN3O2/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(20-12-14)21-9-7-13(11-19)8-10-21/h5-6,12-13H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVNBHOPIWOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B1532648.png)
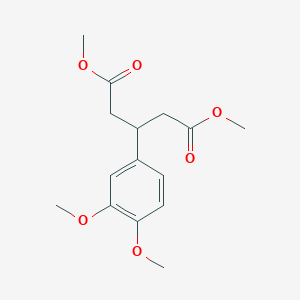


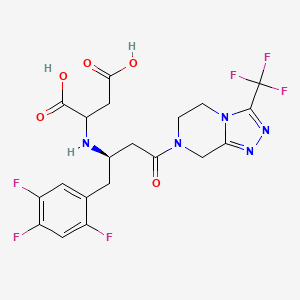

![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)
